![molecular formula C48H50F2N10O5 B14126491 3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B14126491.png)
3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucagon-like peptide-1 receptor agonist 1 is a class of compounds that mimic the action of the endogenous incretin hormone glucagon-like peptide-1. These compounds are primarily used to manage blood sugar levels in individuals with type 2 diabetes by enhancing glucose-dependent insulin secretion, slowing gastric emptying, and reducing postprandial glucagon and food intake .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glucagon-like peptide-1 receptor agonist 1 typically involves recombinant DNA technology. The linear peptide is expressed recombinantly, followed by chemical modifications such as the attachment of polyethylene glycol or fatty acid chains to enhance stability and prolong the half-life of the compound . Various methods like coacervation, emulsion-solvent evaporation, spray drying, and microfluidic droplet technology are employed to produce these compounds .
Industrial Production Methods
Industrial production of glucagon-like peptide-1 receptor agonist 1 involves large-scale fermentation processes using genetically modified microorganisms. The recombinant peptide is then purified and chemically modified to achieve the desired pharmacokinetic properties .
Analyse Des Réactions Chimiques
Types of Reactions
Glucagon-like peptide-1 receptor agonist 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted to enhance the stability and activity of the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, activity, and prolonged half-life. These modifications are crucial for the therapeutic efficacy of glucagon-like peptide-1 receptor agonist 1 .
Applications De Recherche Scientifique
Glucagon-like peptide-1 receptor agonist 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating glucose metabolism and insulin secretion.
Medicine: Primarily used in the treatment of type 2 diabetes and obesity. .
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Mécanisme D'action
Glucagon-like peptide-1 receptor agonist 1 exerts its effects by binding to the glucagon-like peptide-1 receptor, which is primarily located in the pancreas and brain. Upon binding, it activates intracellular signaling pathways that enhance glucose-stimulated insulin secretion, inhibit glucagon release, and slow gastric emptying. This leads to improved glycemic control and reduced appetite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Semaglutide: A glucagon-like peptide-1 receptor agonist with a longer half-life due to its modified structure.
Tirzepatide: A dual agonist that targets both glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide receptors.
Liraglutide: Another glucagon-like peptide-1 receptor agonist known for its efficacy in weight management.
Uniqueness
Glucagon-like peptide-1 receptor agonist 1 is unique due to its specific modifications that enhance its stability and prolong its half-life, making it a highly effective therapeutic agent for managing type 2 diabetes and obesity .
Propriétés
Formule moléculaire |
C48H50F2N10O5 |
|---|---|
Poids moléculaire |
885.0 g/mol |
Nom IUPAC |
3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C48H50F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30,44,54H,12-14,17,22-23H2,1-7H3,(H,52,62) |
Clé InChI |
ODKSGLKPGFWSSB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1(C2NC(=O)ON2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


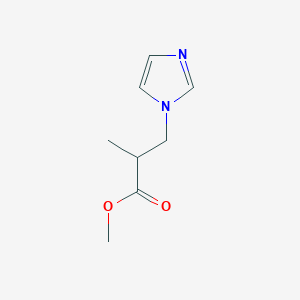
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine](/img/structure/B14126414.png)

![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126427.png)
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide](/img/structure/B14126431.png)
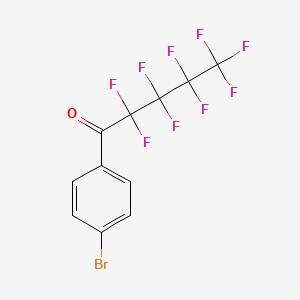
![8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14126448.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14126454.png)
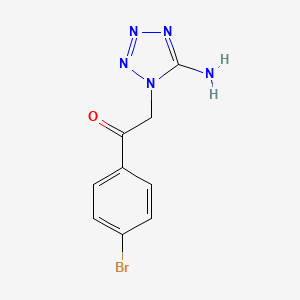
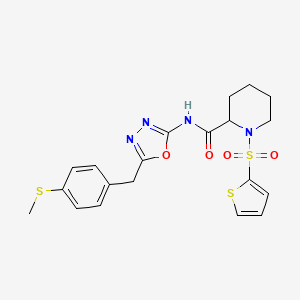

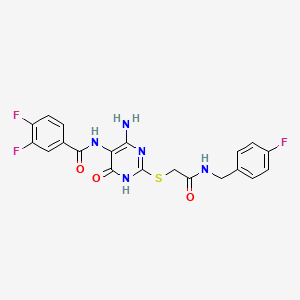
![[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate](/img/structure/B14126485.png)

